molecular formula C12H13NO2 B1455461 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one CAS No. 54675-21-7

1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one

Cat. No. B1455461
CAS RN: 54675-21-7
M. Wt: 203.24 g/mol
InChI Key: NBQFLJHARUBXDQ-UHFFFAOYSA-N
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Description

1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, otherwise known as EMQ, is a quinoline-based drug that has been studied for its potential therapeutic applications. EMQ is a synthetic compound that has been used in laboratory experiments to study its effects on biochemical and physiological processes.

Scientific Research Applications

Spectrophotometric Studies and Dye Synthesis

The compound has been used as a precursor in the synthesis of hydroxyl-azo dyes, demonstrating unique spectral properties due to intramolecular hydrogen bonding. These dyes are notable for their absorption spectra which are influenced by solvent effects but show significant stability and sensitivity to base, making them potentially useful in dye synthesis and application studies (Yahyazadeh et al., 2022).

Pharmaceutical Applications

One-pot, solvent-free syntheses involving this compound have led to the creation of medicinally relevant scaffolds, such as 4H-pyrano[3,2-c]quinolines, with potential applications in treating disorders responsive to apoptosis induction, antiproliferation, or vascular disruption. This demonstrates its utility in pharmaceutical chemistry for developing new therapeutic agents (Vereshchagin et al., 2015).

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Derivatives synthesized from it showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, highlighting its potential in the development of new antibacterial agents (Asghari et al., 2014).

Material Science and Lubricant Applications

In the field of material science, derivatives of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one have been synthesized and evaluated as antioxidants for lubricating greases. These studies explore the chemical’s effectiveness in improving the oxidative stability of lubricants, providing insights into its application in industrial settings (Hussein et al., 2016).

Synthesis of Heterocycles and Chemical Transformations

The compound is instrumental in synthesizing various heterocyclic systems, demonstrating versatility in reactions with electrophilic and nucleophilic reagents. This has led to the creation of novel heterocyclic derivatives, underscoring its importance in organic synthesis and the development of new chemical entities with potential applications in diverse scientific fields (Ibrahim et al., 2012).

properties

IUPAC Name

1-ethyl-4-hydroxy-6-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-13-10-5-4-8(2)6-9(10)11(14)7-12(13)15/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQFLJHARUBXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715975
Record name 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one

CAS RN

54675-21-7
Record name 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Ethyl-5-methyl anthranilic acid (17.6g -- 0.098 mole; m.p. 159° C) was refluxed in acetic acid (43 ml) and acetic anhydride (43 ml) for 12 hrs. The dark red solution was cooled and poured onto crushed ice. The mixture was made alkaline, filtered off tarry material and neutralised with hydrochloric acid. The yellow crystalline product was filtered off, washed well with water and recrystallised from ethanol, m.p. 275°-280° (Found- C, 70,87; H, 6.34; N, 7.17 C12H13NO2 requires; C, 70.88; H, 6.44; N, 6.89%).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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